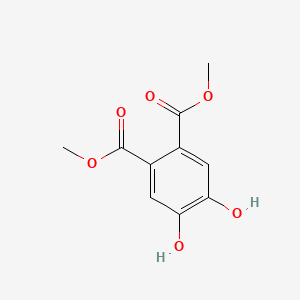

Dimethyl 4,5-dihydroxyphthalate

Description

Contextual Significance within Aromatic Compound Chemistry

As an aromatic compound, Dimethyl 4,5-dihydroxyphthalate possesses a stable ring structure that allows for a variety of chemical modifications. The presence of both ester and hydroxyl functional groups makes it a versatile building block in organic synthesis. For instance, its structural analog, Dimethyl 4,5-dichlorophthalate, is synthesized from 4,5-dichlorophthalic acid and serves as a precursor in the creation of ligands for metathesis catalysts and in the development of treatments for Alzheimer's disease. nih.govresearchgate.net Another related compound, Dimethyl 2,5-dihydroxyterephthalate, is crucial in synthesizing functional materials like organic light-emitting materials and high-performance fibers. google.com The reactivity of the hydroxyl and ester groups allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making it a valuable intermediate in the synthesis of more complex molecules.

Relevance in Phthalate (B1215562) Ester Research and Metabolism

Phthalate esters are common industrial chemicals that can be environmental pollutants. The study of their biodegradation is crucial for understanding their environmental fate. This compound is a key intermediate in the microbial degradation of certain phthalate esters. nih.gov Bacteria, major players in this process, hydrolyze phthalate diesters to the phthalate anion. nih.gov A dioxygenase then catalyzes the formation of 4,5-dihydro-4,5-dihydroxyphthalate, which is subsequently oxidized by a dehydrogenase to yield 4,5-dihydroxyphthalate. nih.gov This is then decarboxylated to protocatechuate, a substrate for ring-cleavage enzymes. nih.gov

In mammals, phthalate esters are generally well-absorbed and quickly metabolized. nih.gov Longer-chain phthalates are primarily converted to polar derivatives of their monoesters through oxidative metabolism before being excreted. nih.gov While the specific metabolic pathways for all phthalate esters are not fully elucidated, the formation of hydroxylated metabolites is a common theme.

Overview of Academic Research Trajectories for this compound

Current research involving this compound and its related structures spans several disciplines. In environmental science, research focuses on the biodegradation pathways of phthalates, with studies aimed at identifying the enzymes and genetic organizations involved in their breakdown. nih.gov The goal is to potentially engineer bacterial strains for more effective bioremediation. nih.gov

In the field of enzymology, the enzymes involved in phthalate metabolism are of significant interest. For example, 4,5-dihydroxyphthalate decarboxylase, which converts 4,5-dihydroxyphthalate to protocatechuate, has been purified and characterized from Pseudomonas testosteroni. nih.gov Understanding the structure and function of such enzymes can provide insights into metabolic processes and can be applied in biocatalysis.

Furthermore, synthetic chemists are exploring the use of related dihydroxyphthalate derivatives as building blocks for novel materials and pharmaceuticals. The structural motif of a hydroxylated aromatic ring with ester functionalities is found in various biologically active compounds.

Below is a table summarizing the key properties of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C10H10O6 | sigmaaldrich.com |

| Molecular Weight | 226.18 g/mol | sinfoochem.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Storage Temperature | 2-8°C under inert atmosphere | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl 4,5-dihydroxybenzene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O6/c1-15-9(13)5-3-7(11)8(12)4-6(5)10(14)16-2/h3-4,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXPCZDQRACWUBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1C(=O)OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349169 | |

| Record name | 4,5-Dihydroxy-1,2-benzenedicarboxylic acid 1,2-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66323-03-3 | |

| Record name | 4,5-Dihydroxy-1,2-benzenedicarboxylic acid 1,2-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Dimethyl 4,5 Dihydroxyphthalate

Chemical Synthesis Pathways for Dimethyl 4,5-dihydroxyphthalate

The synthesis of this compound is primarily achieved through classical organic reactions, starting from its corresponding carboxylic acid precursor. The key pathways involve esterification and the preparation of the essential dihydroxyphthalic acid starting material.

Esterification Reactions for this compound Formation

The most direct route to this compound is the Fischer-Speier esterification of 4,5-dihydroxyphthalic acid. wikipedia.orgathabascau.ca This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727). masterorganicchemistry.com The presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. masterorganicchemistry.comorganic-chemistry.org

The reaction is an equilibrium process. To drive it towards the formation of the ester product, it is common practice to use a large excess of the alcohol (methanol) and/or to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus. wikipedia.orgathabascau.ca

A general representation of the Fischer-Speier esterification is shown below: C₆H₂(OH)₂(COOH)₂ + 2 CH₃OH ⇌ C₆H₂(OH)₂(COOCH₃)₂ + 2 H₂O

While specific conditions for 4,5-dihydroxyphthalic acid are not widely reported, analogous reactions, such as the synthesis of Dimethyl 4,5-dichlorophthalate from 4,5-dichlorophthalic acid, demonstrate the feasibility of this method. In that synthesis, the acid is refluxed overnight with methanol and a catalytic amount of sulfuric acid, yielding the diester in good yield (~77%). researchgate.net

Derivatization from 4,5-Dihydroxyphthalic Acid Precursors

The availability of this compound is contingent on the synthesis of its precursor, 4,5-dihydroxyphthalic acid, which is also known as protocatechuic acid. nih.govwikipedia.org Protocatechuic acid is a naturally occurring phenolic acid found in many plants and is a major metabolite of antioxidant polyphenols. wikipedia.orgnih.gov

Commercially, it can be produced from vanillin (B372448). wikipedia.orgorgsyn.org One established synthetic method involves the alkali fusion of vanillin. In this process, vanillin is heated with a mixture of sodium hydroxide (B78521) and potassium hydroxide. orgsyn.org This reaction first oxidizes the aldehyde group of vanillin to a carboxylate and then demethylates the methoxy (B1213986) group to a hydroxyl group, yielding protocatechuic acid upon acidification. orgsyn.org

Another pathway to precursors involves the metabolism of benzoic acid in microorganisms like Aspergillus niger. In this fungus, benzoic acid is first hydroxylated to p-hydroxybenzoic acid, which is then further hydroxylated to form protocatechuic acid. nih.gov

Utilization of this compound as a Building Block in Complex Molecule Synthesis

The functional groups of this compound—the two hydroxyl groups and two methyl ester groups—make it a valuable building block for constructing more elaborate molecules.

Synthesis of Naphthalonitriles from this compound

This compound serves as a precursor for phthalonitriles, which are key intermediates in the synthesis of phthalocyanines and the related, larger naphthalocyanines. guidechem.comresearchgate.net Phthalocyanines are large macrocyclic compounds with extensive applications as pigments, dyes, and photosensitizers in photodynamic therapy. researchgate.netnih.gov

The synthesis of phthalonitriles can be achieved through various routes, including the ammoxidation of o-xylene (B151617) or from phthalic anhydride. guidechem.comwikipedia.orggoogle.com A relevant pathway starting from a related phthalate (B1215562) involves the conversion of 4,5-dibromo dimethyl phthalate to 4,5-dicyano dimethyl phthalate using cuprous cyanide. researchgate.net This suggests a potential, though less direct, route from the dihydroxy- ahalogue via conversion of the hydroxyl groups to leaving groups. A more direct synthesis of 4,5-dihydroxyphthalonitrile (B1300168) has been achieved starting from pyrocatechol (B87986) (catechol). researchgate.net

Once the substituted phthalonitrile (B49051) is obtained, it can undergo a metal-template-directed cyclotetramerization reaction to form the corresponding metallo-phthalocyanine. nih.gov Similarly, ortho-dicarbonitrile precursors derived from naphthalene (B1677914) can form naphthalocyanines, which possess even more extended π-electron systems. researchgate.netnih.gov

Integration of this compound in Protein Degrader Scaffolds

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to induce the degradation of specific target proteins within cells. precisepeg.comnih.gov They consist of a ligand that binds to a target protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. precisepeg.com

While there is no direct evidence of this compound itself being a core component of published PROTACs, its structural motifs are relevant to the synthesis of ligands for E3 ligases, particularly the von Hippel-Lindau (VHL) E3 ligase. thieme-connect.comthieme-connect.comnih.gov VHL ligands are crucial components of many PROTACs. rsc.orgacs.org The synthesis of these ligands often involves building blocks with substituted aromatic rings. For example, the synthesis of VHL ligands frequently starts from 4-halobenzaldehyde or 4-bromobenzonitrile (B114466) derivatives, which are then elaborated through multiple steps. thieme-connect.comacs.org

Exploration in Polymer and Material Science Research

Dihydroxy aromatic esters are valuable monomers in polymer science for the synthesis of high-performance polymers. For instance, the isomeric compound Dimethyl 2,5-dihydroxyterephthalate is a key monomer in the production of advanced polymer fibers with high strength, high modulus, and excellent flame retardancy. These properties make them suitable for use in cutting-edge applications. The presence of hydroxyl and ester functionalities allows for polycondensation reactions to form polyester (B1180765) or polyether chains with rigid aromatic backbones, imparting thermal stability and desirable mechanical properties to the resulting materials.

The structural similarity of this compound suggests its potential as a monomer or co-monomer in the synthesis of novel polyesters and other polymers, although specific research focusing on its use in this area is not extensively documented.

Biochemical Pathways and Enzymatic Mechanisms Involving the 4,5 Dihydroxyphthalate Moiety

Phthalate (B1215562) Catabolism Pathways Leading to 4,5-Dihydroxyphthalate Intermediates

The aerobic breakdown of phthalate in certain bacteria proceeds through a pathway that generates 4,5-dihydroxyphthalate. This pathway is distinct from other phthalate degradation routes and is characterized by a specific set of enzymes.

Aerobic Degradation Routes in Gram-Negative Bacteria

The initial step in the degradation of phthalate esters involves hydrolysis by esterases to release the phthalate anion, which then enters this catabolic pathway. d-nb.infonih.gov The genes encoding the enzymes for this pathway are often located on plasmids. nih.gov

Comparative Analysis with Other Phthalate Isomer Transformations

The 4,5-dihydroxylation pathway observed in Gram-negative bacteria contrasts with the primary route of phthalate degradation in Gram-positive bacteria, such as Arthrobacter keyseri. nih.gov In these organisms, phthalate is converted to protocatechuate via 3,4-dihydroxyphthalate, involving a different set of enzymes including phthalate 3,4-dioxygenase and cis-3,4-dihydroxy-3,4-dihydrophthalate dehydrogenase. nih.govwikipedia.org

While both pathways ultimately lead to the formation of protocatechuate, the initial dioxygenase attack occurs at different positions on the phthalate ring. nih.govnih.gov This highlights the convergent evolution of phthalate degradation pathways in different bacterial lineages. The enzymes involved in these two pathways, despite catalyzing analogous reactions, are not closely related. nih.gov

| Feature | Gram-Negative Pathway | Gram-Positive Pathway |

| Initial Dioxygenation | 4,5-dihydroxylation nih.gov | 3,4-dihydroxylation nih.gov |

| Key Intermediate | 4,5-dihydroxyphthalate nih.gov | 3,4-dihydroxyphthalate nih.gov |

| Example Organisms | Burkholderia cepacia, Comamonas testosteroni nih.govconstantsystems.com | Arthrobacter keyseri nih.gov |

| Initial Enzyme | Phthalate 4,5-dioxygenase nih.gov | Phthalate 3,4-dioxygenase nih.gov |

| Final Product | Protocatechuate nih.gov | Protocatechuate nih.gov |

Enzymatic Characterization of 4,5-Dihydroxyphthalate Transformation

The conversion of phthalate to protocatechuate via the 4,5-dihydroxyphthalate intermediate is catalyzed by a series of three key enzymes.

Phthalate 4,5-Dioxygenase Activity and Mechanisms

Phthalate 4,5-dioxygenase (PDO) is a Rieske non-heme iron dioxygenase that catalyzes the initial step in the pathway. nih.govacs.org It facilitates the dihydroxylation of phthalate to form cis-4,5-dihydro-4,5-dihydroxyphthalate. nih.govnih.govacs.org This reaction requires NADH, H+, and molecular oxygen. wikipedia.org The enzyme system consists of two components: a reductase (PDR) and the oxygenase (PDO) itself. nih.govacs.org The reductase transfers electrons from NADH, via FMN and a [2Fe-2S] cluster, to the oxygenase component. nih.govacs.org

The oxygenase component contains a Rieske-type [2Fe-2S] center and a mononuclear non-heme iron(II) center in each monomer. nih.govacs.org In steady-state reactions, the formation of the dihydrodiol product is tightly coupled to the delivery of electrons from NADH. nih.govacs.org Studies on PDO from Comamonas testosteroni KF1 have shown a high substrate specificity for phthalate. nih.gov

4,5-Dihydro-4,5-dihydroxyphthalate Dehydrogenase Functionality

The second enzyme in the pathway is 4,5-dihydro-4,5-dihydroxyphthalate dehydrogenase. This NAD+-dependent enzyme catalyzes the oxidation of cis-4,5-dihydroxycyclohexa-1(6),2-diene-1,2-dicarboxylate (B1243405) (cis-4,5-dihydroxy-4,5-dihydrophthalate) to 4,5-dihydroxyphthalate. creative-enzymes.com This step re-aromatizes the ring and generates NADH. creative-enzymes.com The enzyme is essential for channeling the dihydrodiol product from the initial dioxygenase reaction into the next step of the catabolic sequence.

4,5-Dihydroxyphthalate Decarboxylase Investigations

The final enzyme in this specific pathway segment is 4,5-dihydroxyphthalate decarboxylase. This enzyme catalyzes the decarboxylation of 4,5-dihydroxyphthalate to produce protocatechuate (3,4-dihydroxybenzoate) and carbon dioxide. nih.govwikipedia.orgnih.govexpasy.org This reaction is a key step as it leads to the formation of a substrate that can be readily cleaved by ring-cleavage dioxygenases. nih.gov

The enzyme has been purified and characterized from several Pseudomonas species. In Pseudomonas testosteroni, the enzyme is a tetramer with a native molecular weight of approximately 150,000 Da, composed of subunits with a molecular weight of 38,000 Da. nih.govnih.gov In contrast, the enzyme from Pseudomonas fluorescens PHK appears to be a hexamer with a native molecular weight of 420,000 Da and subunits of 66,000 Da. nih.gov Despite these structural differences, the enzyme from both sources exhibits a high affinity for its substrate, with a Km value for 4,5-dihydroxyphthalate of approximately 10.5 µM and 10.4 µM, respectively. nih.govnih.gov The enzyme from P. testosteroni can also act on 4-hydroxyphthalate, though with a much lower affinity. nih.govnih.gov

| Enzyme | Organism | Substrate(s) | Product(s) | Cofactor(s) | Molecular Weight (Subunit) | Km |

| Phthalate 4,5-dioxygenase | Burkholderia cepacia, Comamonas testosteroni nih.govconstantsystems.com | Phthalate, NADH, O2 wikipedia.org | cis-4,5-dihydroxy-4,5-dihydrophthalate, NAD+ wikipedia.org | Iron, FMN, Iron-sulfur wikipedia.org | Varies | 0.58 ± 0.09 µM⁻¹s⁻¹ (kcat/Km for phthalate in C. testosteroni) nih.gov |

| 4,5-dihydro-4,5-dihydroxyphthalate dehydrogenase | Bacterial species | cis-4,5-dihydroxy-4,5-dihydrophthalate creative-enzymes.com | 4,5-dihydroxyphthalate, NADH creative-enzymes.com | NAD+ creative-enzymes.com | Not specified | Not specified |

| 4,5-dihydroxyphthalate decarboxylase | Pseudomonas testosteroni nih.govnih.gov | 4,5-dihydroxyphthalate, 4-hydroxyphthalate nih.govnih.gov | Protocatechuate, CO2 nih.govwikipedia.org | Not specified | 150,000 Da (38,000 Da) nih.govnih.gov | 10.5 µM (for 4,5-dihydroxyphthalate) nih.govnih.gov |

| 4,5-dihydroxyphthalate decarboxylase | Pseudomonas fluorescens PHK nih.gov | 4,5-dihydroxyphthalate nih.gov | Protocatechuate, CO2 nih.gov | Not specified | 420,000 Da (66,000 Da) nih.gov | 10.4 µM nih.gov |

In Vitro Enzyme Assay Methodologies for Phthalate Pathway Enzymes

The study of enzymes that transform phthalates and their derivatives relies on precise in vitro assays to measure their activity and characterize their properties. For the enzymes involved with the 4,5-dihydroxyphthalate intermediate, several robust methodologies are employed.

One of the initial enzymes in many phthalate degradation pathways is phthalate dioxygenase (PDO), which catalyzes the conversion of phthalate to cis-4,5-dihydroxy-4,5-dihydrophthalate. A common assay for PDO is spectrophotometric, monitoring the phthalate-dependent oxidation of the cofactor NADH at a wavelength of 340 nm. The rate of decrease in absorbance is directly proportional to the enzyme's activity.

The subsequent step is catalyzed by cis-4,5-dihydroxy-4,5-dihydrophthalate dehydrogenase, which oxidizes the dihydrodiol to 4,5-dihydroxyphthalate. The activity of this dehydrogenase is also typically measured spectrophotometrically by tracking the increase in absorbance at 340 nm, which corresponds to the reduction of the cofactor NAD⁺ to NADH.

The final key enzyme in this upper pathway is 4,5-dihydroxyphthalate decarboxylase, which converts 4,5-dihydroxyphthalate into protocatechuate. Assays for this decarboxylase can be performed by directly monitoring the disappearance of the substrate, 4,5-dihydroxyphthalate, or the appearance of the product, protocatechuate, using high-performance liquid chromatography (HPLC). This technique allows for the clear separation and quantification of the compounds over time. Spectrophotometric methods can also be adapted to follow the reaction, contingent on the distinct spectral properties of the substrate and product.

Table 1: In Vitro Assay Methodologies for Key Phthalate Pathway Enzymes

| Enzyme | Abbreviation | Substrate | Product | Assay Technique | Monitored Parameter |

|---|---|---|---|---|---|

| Phthalate Dioxygenase | PDO | Phthalate, NADH | cis-4,5-dihydroxy-4,5-dihydrophthalate | Spectrophotometry | Decrease in NADH absorbance (340 nm) |

| cis-4,5-dihydroxy-4,5-dihydrophthalate dehydrogenase | DHDH | cis-4,5-dihydroxy-4,5-dihydrophthalate, NAD⁺ | 4,5-Dihydroxyphthalate | Spectrophotometry | Increase in NADH absorbance (340 nm) |

Microbial Systems Facilitating 4,5-Dihydroxyphthalate Metabolism

The biodegradation of phthalates is a hallmark of various bacterial genera, which have evolved sophisticated enzymatic systems to utilize these compounds as carbon and energy sources. The metabolism of 4,5-dihydroxyphthalate is a central feature of these pathways.

Identification and Characterization of Specific Bacterial Strains (e.g., Pseudomonas, Comamonas, Arthrobacter, Dietzia, Brucella, Sphingomonas)

A diverse array of bacteria capable of metabolizing 4,5-dihydroxyphthalate has been isolated and studied from various environments. These microorganisms are key players in the natural attenuation and bioremediation of phthalate-contaminated sites.

Pseudomonas : Species like Pseudomonas testosteroni and Pseudomonas aeruginosa are frequently cited for their ability to degrade phthalates. They possess the requisite enzymes to channel phthalate through the 4,5-dihydroxyphthalate pathway.

Comamonas : Comamonas testosteroni (formerly Pseudomonas testosteroni) is a well-characterized phthalate degrader. Strains of this species efficiently convert 4,5-dihydroxyphthalate to protocatechuate, which then enters central metabolism.

Arthrobacter : The genus Arthrobacter, particularly Arthrobacter keyseri, contains strains that can utilize phthalate as a sole carbon source. The degradation proceeds via the formation of 4,5-dihydroxyphthalate, which is subsequently decarboxylated.

Dietzia : Members of the genus Dietzia, which belong to the actinomycetes, have also been identified as phthalate degraders, contributing to the microbial breakdown of these pollutants.

Brucella : While many Brucella species are known as pathogens, genomic studies have revealed that some strains, such as Brucella sp. strain H2, possess gene clusters for phthalate degradation that are homologous to those found in other soil bacteria.

Sphingomonas : This genus is known for its remarkable ability to degrade a wide range of recalcitrant aromatic compounds. Certain Sphingomonas species have been shown to metabolize phthalates, with 4,5-dihydroxyphthalate being a key intermediate in their degradation pathways.

Table 2: Representative Bacterial Strains in 4,5-Dihydroxyphthalate Metabolism

| Genus | Representative Species/Strain | Key Metabolic Characteristic | Source of Isolation |

|---|---|---|---|

| Pseudomonas | P. aeruginosa | Utilizes phthalate via the 4,5-dihydroxyphthalate pathway. | Not Specified |

| Comamonas | C. testosteroni | Efficiently converts 4,5-dihydroxyphthalate to protocatechuate. | Soil |

| Arthrobacter | A. keyseri | Degrades phthalate with 4,5-dihydroxyphthalate as an intermediate. | Not Specified |

| Dietzia | Dietzia sp. | Capable of degrading phthalate compounds. | Not Specified |

| Brucella | Brucella sp. H2 | Contains genes for the phthalate degradation pathway. | Not Specified |

Metabolic Cooperation in Complex Microbial Communities

In natural ecosystems, the complete mineralization of complex organic pollutants like phthalate esters is often achieved not by a single microbial species, but by the synergistic actions of a diverse microbial consortium. This metabolic cooperation, or syntrophy, involves the division of the degradation pathway among different community members.

For example, one group of bacteria might perform the initial hydrolysis of a phthalate ester (like Dimethyl 4,5-dihydroxyphthalate) to phthalate. Another group, such as Arthrobacter or Pseudomonas, may then oxidize phthalate to the central intermediate, 4,5-dihydroxyphthalate. Subsequently, a different set of microorganisms could specialize in the degradation of 4,5-dihydroxyphthalate to protocatechuate and further downstream products, which can then be assimilated into the central metabolic pathways of a wider range of bacteria.

Advanced Analytical Methodologies in Dimethyl 4,5 Dihydroxyphthalate Research

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for confirming the identity and structure of Dimethyl 4,5-dihydroxyphthalate and for observing its behavior in chemical and biological reactions.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a versatile technique used for the quantitative analysis and purity assessment of aromatic compounds like this compound. The presence of the benzene ring substituted with hydroxyl and ester functional groups gives rise to characteristic electronic transitions, resulting in absorption in the UV region. While specific spectral data for this compound is not extensively published, the principles of UV-Vis spectroscopy allow for its application in several key areas.

The technique is frequently used to monitor enzymatic reactions. For instance, the conversion of 4,5-dihydroxyphthalate to protocatechuate by the enzyme 4,5-dihydroxyphthalate decarboxylase can be tracked by observing changes in the UV-Vis spectrum over time. nih.gov This is possible because the substrate and the product will have different absorption maxima (λmax) due to alterations in the chromophore structure.

Furthermore, UV-Vis spectrophotometry is a foundational method in pharmaceutical analysis for quantifying impurities and active ingredients. thermofisher.com In a research context, it can be used to determine the concentration of this compound in solution by creating a calibration curve based on Beer-Lambert law. For related compounds like dimethyl fumarate, the λmax has been identified at 210 nm. impactfactor.org Derivative spectrophotometry can also be employed to resolve overlapping spectral bands from a mixture of compounds, enhancing both qualitative and quantitative analysis without prior separation steps. researchgate.net

| Parameter | Typical Application in Analysis | Example |

| λmax (Wavelength of Maximum Absorbance) | Identification and Quantification | A related compound, dimethyl fumarate, shows a λmax at 210 nm. impactfactor.org |

| Molar Absorptivity (ε) | Concentration Determination | Used in the Beer-Lambert equation (A = εbc) to calculate concentration. |

| Spectral Shift | Reaction Monitoring | Observing the shift in λmax as this compound is metabolized. |

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides critical information about the molecular weight and elemental composition of a compound, making it invaluable for the identification of this compound and its metabolites. When coupled with a chromatographic system, it allows for the separation and detection of individual components in a complex mixture.

In the analysis of phthalates, MS is used to confirm the identity of the compound by matching its mass spectrum with known standards or library data. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions. Common fragmentation patterns for dimethyl phthalates involve the loss of a methoxy (B1213986) group (-OCH3) or a carbomethoxy group (-COOCH3). This fragmentation provides a structural fingerprint for the molecule.

| Ion Type | Predicted m/z | Description |

| Molecular Ion [M]+• | 226.05 | The intact molecule with one electron removed. |

| Fragment [M-OCH3]+ | 195.04 | Loss of a methoxy radical from one of the ester groups. |

| Fragment [M-COOCH3]+ | 167.04 | Loss of a carbomethoxy radical. |

Note: The m/z values are predicted based on the chemical formula C10H10O5 and may vary slightly in experimental results.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of this compound.

¹H NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons, the hydroxyl protons, and the methyl protons of the ester groups.

¹³C NMR provides information about the different types of carbon atoms in the molecule. Signals are expected for the methyl carbons, the aromatic carbons (both those bonded to hydrogen and the quaternary carbons), and the carbonyl carbons of the ester groups. stackexchange.com

Solid-state NMR techniques have been used to study related compounds like dimethyl-3,6-dichloro-2,5-dihydroxyterephthalate, revealing structural details such as torsional angles between the ester group and the aromatic ring and differences in hydrogen-bonding patterns. nih.govresearchgate.net

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |

| Aromatic Protons (C-H) | 7.0 - 7.5 | 110 - 120 | The exact shift depends on the electronic effects of the substituents. |

| Methyl Protons (-OCH3) | 3.8 - 4.0 | ~52 | Typically a sharp singlet in ¹H NMR. The ¹³C shift for ester methyls is characteristic. stackexchange.com |

| Hydroxyl Protons (-OH) | 5.0 - 6.0 | N/A | Broad signal in ¹H NMR; position is concentration and solvent dependent. |

| Aromatic Carbons (C-O) | N/A | 145 - 155 | Carbons attached to the hydroxyl groups. |

| Quaternary Aromatic Carbons | N/A | 125 - 135 | Carbons attached to the ester groups. |

| Carbonyl Carbons (C=O) | N/A | 165 - 170 | Characteristic downfield shift for ester carbonyls. stackexchange.com |

Chromatographic Separations and Detection of this compound and Related Metabolites

Chromatography is essential for separating this compound from complex matrices such as bacterial cultures, environmental samples, or reaction mixtures before its identification and quantification.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for separating mixtures and monitoring the progress of a reaction. In the context of this compound research, TLC can be used to quickly assess the purity of a sample or to identify the presence of the compound in a mixture by comparing its retention factor (Rf) value to that of a known standard.

The separation is based on the differential partitioning of compounds between the stationary phase (typically silica gel, which is polar) and the mobile phase (a solvent or solvent mixture). youtube.com Due to the presence of two polar hydroxyl groups and two ester groups, this compound is a relatively polar molecule. It would therefore exhibit strong interactions with the silica gel stationary phase, resulting in a lower Rf value compared to less polar compounds. Visualization of the separated spots on the TLC plate can be achieved under UV light, as the aromatic ring is UV-active, or by using a chemical staining agent that reacts with the functional groups. youtube.comnih.gov

| Parameter | Description | Relevance to this compound |

| Stationary Phase | A thin layer of adsorbent material (e.g., silica gel) on a flat carrier. | Silica gel is suitable due to the polar nature of the analyte. |

| Mobile Phase | A solvent system that moves up the stationary phase (e.g., hexane/ethyl acetate). | A polar solvent system would be required to move the polar analyte up the plate. |

| Rf Value | Ratio of the distance traveled by the spot to the distance traveled by the solvent front. | A characteristic value used for identification; expected to be relatively low due to polarity. |

| Visualization | Method to see the separated spots. | UV light (254 nm) or staining agents like iodine or permanganate. youtube.com |

Gas Chromatography-Mass Spectrometry (GC-MS) and its more advanced tandem version (GC-MS/MS) are definitive methods for the separation, identification, and quantification of volatile and semi-volatile organic compounds. GC-MS has been successfully developed for the determination of various phthalates in diverse samples. nih.gov

For the analysis of this compound, the compound's volatility might be limited by the two polar hydroxyl groups. Therefore, a chemical derivatization step, such as silylation, is often employed to convert the -OH groups into less polar and more volatile trimethylsilyl (-OTMS) ethers. This process improves the chromatographic peak shape and thermal stability of the analyte.

The gas chromatograph separates the derivatized compound from other components in the mixture based on their boiling points and interactions with the capillary column. The separated components then enter the mass spectrometer, which serves as a highly specific and sensitive detector. Tandem mass spectrometry (MS/MS) further enhances selectivity by isolating a specific parent ion and fragmenting it to produce unique daughter ions, which significantly reduces matrix interference and improves detection limits. rsc.org This approach is particularly valuable for detecting trace levels of this compound and its metabolites in complex environmental or biological samples. nih.gov

| Analytical Step | Description | Key Considerations for this compound |

| Sample Preparation | Extraction from the matrix. | Solid-phase extraction (SPE) can be used for cleanup and pre-concentration. nih.gov |

| Derivatization | Chemical modification to increase volatility. | Silylation of the two hydroxyl groups is likely necessary for optimal GC performance. |

| GC Separation | Separation on a capillary column. | A non-polar or medium-polarity column (e.g., DB-5ms) is typically used. |

| MS/MS Detection | Ionization, fragmentation, and detection. | Provides high selectivity and sensitivity for quantification, minimizing interferences. rsc.org |

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering higher speed, resolution, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). pageplace.de This is achieved by using columns packed with sub-2 µm particles, which necessitates instrumentation capable of handling the resulting high back pressures. pageplace.de In the context of this compound research, UHPLC is an invaluable tool for the separation, identification, and quantification of the compound and its metabolites from complex biological or environmental matrices. While specific UHPLC methods for this compound are not extensively detailed in publicly available literature, the methodology can be inferred from established protocols for other phthalates and related aromatic compounds. nih.govthermofisher.com

The primary advantage of UHPLC is its ability to provide rapid analysis times, often reducing run times from tens of minutes to just a few minutes without compromising separation efficiency. pageplace.de For analysis, a sample extract, often cleaned up using a technique like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), is injected into the system. nih.gov The separation is typically performed on a reversed-phase column, such as a C18 column. mdpi.com

A mobile phase gradient, commonly consisting of an aqueous component (like water with an ammonium acetate buffer) and an organic solvent (such as acetonitrile or methanol), is used to elute the compounds. nih.govnih.gov Detection is often achieved using tandem mass spectrometry (UHPLC-MS/MS), which provides high selectivity and sensitivity for identifying and quantifying target analytes, or with UV detection. nih.govthermofisher.com The mass spectrometer can be operated in various modes, such as electrospray ionization (ESI), to detect the specific mass-to-charge ratio of the parent ion and its fragments, confirming the compound's identity. nih.gov

Below is a table summarizing typical parameters for the UHPLC analysis of phthalates, which would be applicable for developing a method for this compound.

| Parameter | Typical Conditions | Purpose |

| System | UHPLC coupled with a tandem mass spectrometer (MS/MS) or UV detector. nih.govthermofisher.com | Provides high-resolution separation and sensitive, selective detection. |

| Column | Reversed-phase, e.g., ACQUITY UPLC HSS T3 (1.8 µm, 2.1 × 100 mm). nih.gov | Separates compounds based on hydrophobicity. Sub-2 µm particles ensure high efficiency. |

| Mobile Phase | Gradient elution with two solvents: A) Water with buffer (e.g., 2 mM ammonium acetate) and B) Acetonitrile or Methanol (B129727). nih.govnih.gov | Allows for the separation of a wide range of compounds with different polarities in a single run. |

| Flow Rate | Typically 0.3–0.5 mL/min. nih.gov | Optimized for small particle columns to maintain high efficiency and resolution. |

| Injection Volume | 2–5 µL. nih.govnih.gov | Small volumes are used to prevent column overloading and band broadening. |

| Column Temp. | 30–40 °C. nih.gov | Controls retention times and peak shapes by influencing solvent viscosity and analyte solubility. |

| Detection | Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI). nih.gov | Offers high selectivity and sensitivity for confirmation and quantification of the analyte. |

Preparation and Application of Cell-Free Extracts for Biochemical Studies

Cell-free extracts are potent tools in biochemical research, providing a concentrated source of cellular machinery, including enzymes, without the presence of the intact cell wall and membrane. nih.govnih.govmdpi.com This allows researchers to study specific enzymatic reactions and metabolic pathways in a controlled in vitro environment. In the study of this compound, cell-free extracts have been instrumental in elucidating its role as an intermediate in the microbial degradation of phthalates. nih.govnih.gov

The preparation of active cell-free extracts is a critical step. Typically, microorganisms known to metabolize phthalates, such as Pseudomonas testosteroni or Arthrobacter keyseri, are cultured in a medium containing phthalate (B1215562) as an inducer to stimulate the production of the necessary catabolic enzymes. nih.govnih.gov

A general procedure for preparing cell-free extracts involves several key steps:

Cell Harvesting: Bacterial cells are grown to a suitable density and then harvested from the culture medium by centrifugation. nih.gov

Washing: The cell pellet is washed with a buffer solution (e.g., a phosphate buffer at a specific pH) to remove any remaining media components. nih.gov

Cell Disruption: The washed cells are resuspended in a buffer and then physically disrupted to release the intracellular contents. Common methods include sonication, French press, or bead beating. Alternatively, biochemical methods combining lysozyme treatment, osmotic shock, and freeze-thaw cycles can be used. nih.govnih.gov

Clarification: The resulting homogenate is centrifuged at high speed to pellet cell debris, membranes, and other insoluble components. The clear supernatant, which constitutes the cell-free extract, is carefully collected. nih.gov

These extracts contain the soluble enzymes of the metabolic pathway. For example, cell-free extracts from phthalate-induced Pseudomonas testosteroni have been used to demonstrate the activity of 4,5-dihydroxyphthalate decarboxylase. nih.gov This enzyme catalyzes the conversion of 4,5-dihydroxyphthalate to protocatechuate, a key step in the phthalate degradation pathway. nih.govresearchgate.net

The application of these extracts in biochemical studies involves incubating the extract with the substrate (4,5-dihydroxyphthalate) and necessary cofactors. The reaction can be monitored over time by taking samples and analyzing them using techniques like HPLC or spectrophotometry to measure the disappearance of the substrate and the formation of the product (protocatechuate). fao.org Such experiments allow for the characterization of enzyme kinetics, substrate specificity, and the identification of metabolic intermediates. nih.gov

The table below outlines the components of a typical biochemical assay using a cell-free extract to study the enzymatic conversion of 4,5-dihydroxyphthalate.

| Component | Example | Purpose |

| Cell-Free Extract | From phthalate-induced P. testosteroni cells. nih.gov | Source of the enzyme of interest (e.g., 4,5-dihydroxyphthalate decarboxylase). |

| Substrate | 4,5-dihydroxyphthalate. | The reactant molecule to be converted by the enzyme. |

| Buffer | Phosphate buffer (e.g., 50 mM, pH 6.8). nih.gov | Maintains a stable pH for optimal enzyme activity. |

| Cofactors | (If required by the enzyme) e.g., NAD+, Mg2+. | Non-protein chemical compounds required for the enzyme's catalytic activity. |

| Reaction Conditions | Incubation at a specific temperature (e.g., 30°C). fao.org | Provides an optimal environment for the enzymatic reaction. |

| Analysis Method | HPLC or Spectrophotometry. fao.org | To quantify the substrate and product concentrations over time, allowing for the determination of reaction rates. |

Computational and Theoretical Investigations of Dimethyl 4,5 Dihydroxyphthalate and Analogs

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties and reactivity of Dimethyl 4,5-dihydroxyphthalate and its analogs. researchgate.net These computational methods provide insights into the electronic structure, geometric parameters, and vibrational frequencies of the molecules. researchgate.net

By employing methods like B3LYP and B3PW91 with various basis sets, researchers can optimize the molecular geometry of these compounds. researchgate.netepstem.net These calculations yield crucial data such as bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure. epstem.netyoutube.com

Furthermore, quantum chemical calculations can predict various molecular properties. The distribution of electron density can be analyzed through calculations of Mulliken atomic charges and the generation of Molecular Electrostatic Potential (MEP) maps. researchgate.netepstem.net MEP maps are particularly useful as they visualize the regions of a molecule that are electron-rich or electron-poor, thereby predicting sites susceptible to electrophilic or nucleophilic attack. researchgate.net

The reactivity of this compound can be further understood by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.net The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity, with a smaller gap generally suggesting higher reactivity. epstem.net

Spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, can also be theoretically calculated. researchgate.netepstem.net These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the interpretation of experimental results. epstem.net For instance, calculated 1H-NMR and 13C-NMR chemical shifts, when correlated with experimental values, can provide a high degree of confidence in the structural assignment. epstem.net

Table 1: Calculated Molecular Properties of a Phthalate (B1215562) Analog

| Property | Calculated Value | Method |

| Total Energy | Varies | DFT/B3LYP |

| Dipole Moment | Varies | DFT/B3LYP |

| HOMO Energy | Varies | DFT/B3LYP |

| LUMO Energy | Varies | DFT/B3LYP |

| HOMO-LUMO Gap | Varies | DFT/B3LYP |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biodegradability

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of chemicals, such as biodegradability, based on their molecular structure. europa.eunih.gov These models are particularly relevant for assessing the environmental impact of phthalates, a class of compounds to which this compound belongs. mdpi.comdoaj.org The European REACH regulation encourages the use of QSAR models as an alternative to animal testing for assessing chemical biodegradability. nih.gov

The development of a QSAR model for biodegradability involves several steps. First, a dataset of compounds with known biodegradability is compiled. nih.gov Then, molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. nih.govdoaj.org These descriptors can include constitutional, topological, geometrical, and quantum chemical parameters. doaj.org Finally, a mathematical model is built to establish a relationship between the molecular descriptors and the observed biodegradability. mdpi.com

For phthalic acid esters (PAEs), QSAR models have been developed to predict their degradation rates in various environments, such as soil and during sewage treatment. mdpi.comdoaj.org Studies have shown that quantum chemical parameters like the energy of the highest occupied molecular orbital (EHOMO) and the charge on specific atoms can be significant factors in determining the degradation rate of PAEs in soil. doaj.org Additionally, soil properties like soil organic matter (SOM) have been identified as important predictors. doaj.org

Three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA), have also been employed to analyze the biodegradability of PAEs. mdpi.com These models can provide insights into how modifications to the molecular structure, such as increasing the volume of substituent groups in certain regions, can enhance biodegradability. mdpi.com By understanding these relationships, it is possible to design new phthalate substitutes with improved biodegradability. mdpi.com

Table 2: Key Factors in QSAR Models for Phthalate Biodegradability

| Factor | Description | Impact on Biodegradability |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | A key quantum chemical parameter influencing degradation. doaj.org |

| qC- | Negative charge on a carbon atom | A significant descriptor in predicting degradation rates. doaj.org |

| Soil Organic Matter (SOM) | A crucial soil property | Acts as a predictor for PAE degradation in soil. doaj.org |

| Molecular Volume | Size of substituent groups | Increasing volume in specific areas can improve biodegradability. mdpi.com |

Molecular Dynamics Simulations of Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. youtube.comnih.gov In the context of this compound and its analogs, MD simulations can provide detailed insights into the interactions between these compounds and the enzymes responsible for their degradation. youtube.comnih.gov

These simulations can reveal the dynamic process of an enzyme-substrate complex formation, identifying key amino acid residues involved in binding and catalysis. youtube.com For example, MD simulations have been used to explore the interactions between enzymes and their substrates, highlighting the role of specific residues in coordinating the entry of the substrate into the active site. youtube.com This information is invaluable for understanding the mechanism of enzymatic degradation at an atomic level. youtube.com

By simulating the enzyme-substrate complex in a solvent environment, typically water, researchers can observe conformational changes in both the enzyme and the substrate upon binding. nih.gov The analysis of interaction energies, such as electrostatic and van der Waals forces, helps to quantify the stability of the complex and identify the dominant forces driving the interaction. nih.gov

Furthermore, MD simulations can be used to study the entire catalytic process, from substrate binding to product release. nih.gov This can help in identifying transient intermediate states and understanding the energy barriers associated with each step of the reaction. For instance, simulations can track the movement of the substrate within the active site and its transformation into products. nih.gov

The insights gained from MD simulations can guide the rational design of enzymes with enhanced catalytic activity or the development of inhibitors that can block the degradation of certain compounds. youtube.com By understanding the specific interactions that govern enzyme-substrate recognition, it is possible to engineer enzymes with improved efficiency for bioremediation purposes. youtube.comnih.gov

Metabolic Pathway Reconstruction and Flux Analysis for Bio-based Production

The bio-based production of chemicals like this compound involves designing and optimizing metabolic pathways in microorganisms. nih.govnih.gov While no natural metabolic pathway for the direct biosynthesis of this compound is described, the principles of metabolic engineering can be applied to construct synthetic pathways for related dihydroxy-aromatic compounds. nih.govnih.gov

Metabolic pathway reconstruction begins with identifying a suitable precursor molecule that is naturally produced by a host organism, such as Escherichia coli. nih.govnih.gov A synthetic pathway is then designed to convert this precursor into the target molecule through a series of enzymatic reactions. nih.gov This often involves identifying enzymes from other organisms that can catalyze the desired reactions or engineering existing enzymes to have new functionalities. nih.govnih.gov

For instance, a synthetic pathway for 2,4-dihydroxybutyric acid was created by starting with the natural metabolite malate (B86768) and introducing enzymes with novel activities. nih.gov This involved the rational design of enzymes based on structural and mechanistic knowledge of enzymes that act on similar substrates. nih.gov A similar approach could be envisioned for the production of dihydroxyphthalates, starting from a central metabolite like chorismate.

Once a synthetic pathway is constructed and introduced into a host organism, metabolic flux analysis can be used to quantify the flow of metabolites through the pathway. This analysis helps to identify bottlenecks in the pathway where the metabolic flow is restricted, leading to the accumulation of intermediates and low product yields. By identifying these bottlenecks, researchers can take steps to improve the efficiency of the pathway, such as by overexpressing the enzymes at the bottleneck steps or by knocking out competing metabolic pathways.

The ultimate goal of this approach is to develop a microbial strain that can efficiently produce the target chemical from a renewable feedstock like glucose. nih.gov This involves a combination of pathway design, enzyme engineering, and host strain optimization to maximize the product yield and titer. nih.govnih.gov

Predictive Models for Environmental Fate and Transformation

Predictive models are essential tools for assessing the environmental fate and transformation of chemicals like this compound. mdpi.comresearchgate.net These models use the physicochemical properties and structural information of a compound to predict its behavior in various environmental compartments, such as water, soil, and air. mdpi.comresearchgate.net

Environmental fate models (EFMs) are a type of exposure model that quantitatively describes the transport, transfer, and degradation processes of a chemical in the environment. mdpi.com These models are based on mass balance equations that consider the inputs, outputs, and transformations of the chemical within a defined system. mdpi.com For phthalates, these models can predict their distribution and concentration in different environmental media. nih.gov

One key aspect of environmental fate is the potential for biodegradation. Predictive models, often based on Quantitative Structure-Activity Relationships (QSAR), can be used to estimate the biodegradability of a chemical based on its molecular structure. nih.gov These models can classify a compound as readily biodegradable, persistent, or somewhere in between. nih.gov For instance, models have been developed that use the chemical structure in SMILES format as input to predict biodegradability. nih.gov

The transformation of this compound in the environment can also be predicted. For example, under sulfate-reducing conditions, dimethyl phthalate esters (DMPEs) may not be fully mineralized but can be transformed into their corresponding monomethyl esters and phthalic acid. nih.gov Predictive models can help to identify such potential transformation products, which may have their own environmental impacts. nih.gov

By integrating data on a chemical's properties with information about the environmental system, these models can provide valuable insights into its persistence, mobility, and potential for bioaccumulation. researchgate.net This information is crucial for conducting environmental risk assessments and for developing strategies to mitigate the potential adverse effects of chemicals on the environment. researchgate.net

Q & A

Basic Research Questions

Q. What are the key intermediates in the bacterial degradation pathway of dimethyl 4,5-dihydroxyphthalate?

- Methodological Answer : The aerobic degradation of this compound involves sequential enzymatic steps. Initial hydrolysis by esterases removes methyl groups to form 4,5-dihydroxyphthalate. This intermediate is further metabolized via 4,5-dihydroxyphthalate decarboxylase (EC 4.1.1.55) to protocatechuate (PCA), which undergoes ring cleavage. Key analytical methods include:

- GC-MS for tracking intermediates (e.g., identification of cis-4,5-dihydroxy-4,5-dihydrophthalate) .

- Oxygen uptake assays to confirm enzyme activity in cell extracts (e.g., 77.4 nmol O₂/min/mg protein for decarboxylase activity) .

- Model organisms : Pseudomonas testosteroni and Burkholderia spp. are commonly studied .

Q. How can this compound be identified in microbial metabolism studies?

- Methodological Answer :

- Authentic standards comparison : Use commercially available 4,5-dihydroxyphthalate standards for GC-MS retention time and fragmentation pattern matching .

- Isotopic labeling : Track metabolic flux using ¹³C-labeled substrates to confirm intermediate formation .

- Enzyme-specific assays : Measure oxygen consumption rates in cell extracts to validate decarboxylase activity .

Advanced Research Questions

Q. What enzymatic mechanisms drive the decarboxylation of 4,5-dihydroxyphthalate?

- Methodological Answer :

- Enzyme purification : Isolate 4,5-dihydroxyphthalate decarboxylase (EC 4.1.1.55) from Pseudomonas or Burkholderia strains using ammonium sulfate precipitation and affinity chromatography .

- Kinetic assays : Monitor substrate depletion via HPLC or spectrophotometric methods (e.g., NAD⁺-dependent dehydrogenases linked to decarboxylation) .

- Genetic analysis : Knock out phd genes (e.g., phdC encoding decarboxylase) to confirm functional roles .

Q. How can researchers resolve contradictions in reported metabolic pathways for this compound?

- Methodological Answer :

- Strain variability testing : Compare degradation pathways across bacterial species (e.g., Micrococcus vs. Burkholderia) to identify conserved vs. divergent steps .

- Replication studies : Re-examine historical data (e.g., failed replication of 3,4-dihydroxyphthalate decarboxylation) using modern genomic tools to detect plasmid loss or mutations .

- Multi-omics integration : Combine transcriptomics (RNA-seq) and metabolomics to map strain-specific pathway regulation .

Q. What analytical challenges arise in differentiating structural isomers of dihydroxyphthalate derivatives?

- Methodological Answer :

- NMR spectroscopy : Use ¹H-¹³C HSQC to distinguish between 3,4- and 4,5-dihydroxyphthalate isomers based on coupling patterns .

- Chiral chromatography : Employ LC-MS with chiral columns (e.g., amylose-based) to resolve enantiomers of dihydroxylated intermediates .

- Synthetic standards : Prepare custom isomers via regioselective hydroxylation (e.g., using ortho-directing catalysts) for reference libraries .

Q. Which model organisms are optimal for studying this compound degradation?

- Methodological Answer :

- Selection criteria : Prioritize strains with sequenced genomes (e.g., Klebsiella oxytoca SC) and established genetic tools for pathway engineering .

- Co-culture systems : Pair Methylobacterium mesophilicum (for initial ester hydrolysis) with Pseudomonas spp. (for ring cleavage) to mimic environmental consortia .

- Activity screening : Use minimal media supplemented with this compound to isolate novel degraders from contaminated sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.